(2E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide is an organic compound that features a furan ring, a hydroxyphenylpropyl group, and an enamide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyphenylpropyl group: This step may involve the reaction of a phenylpropyl halide with a hydroxy group under basic conditions.
Formation of the enamide: This can be done by reacting an appropriate amine with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The enamide group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Corresponding amine derivatives.
Substitution: Ethers and esters of the hydroxy group.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Potential use as an inhibitor of specific enzymes.
Receptor binding: Potential use in the study of receptor-ligand interactions.
Medicine
Drug development: Potential use in the development of new therapeutic agents.
Pharmacokinetics: Study of the absorption, distribution, metabolism, and excretion of the compound.
Industry
Material science: Potential use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and hydroxyphenylpropyl group may play key roles in binding to these targets, while the enamide group may be involved in the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide analogs: Compounds with similar structures but different substituents.
Furan derivatives: Compounds with a furan ring but different functional groups.
Enamide derivatives: Compounds with an enamide group but different aromatic rings.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(19,13-6-3-2-4-7-13)12-17-15(18)10-9-14-8-5-11-20-14/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHVCWCEGSFDRU-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CO1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CO1)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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